molecular formula C18H16F3N3O3S2 B2603687 1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 946370-38-3

1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No.: B2603687
CAS No.: 946370-38-3
M. Wt: 443.46
InChI Key: RODWBWPFKWGPQQ-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring at position 4 and a thiophene-2-sulfonyl group at position 1. The oxadiazole moiety is further functionalized with a 4-(trifluoromethyl)phenyl group. Its molecular formula is inferred as C₁₉H₁₇F₃N₃O₃S₂, with a molar mass of approximately 476.48 g/mol (estimated from analogous structures in and ) . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the thiophene sulfonyl group contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3N3O3S2/c19-18(20,21)14-5-3-12(4-6-14)16-22-17(27-23-16)13-7-9-24(10-8-13)29(25,26)15-2-1-11-28-15/h1-6,11,13H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODWBWPFKWGPQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC(=NO2)C3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Coupling with piperidine: The oxadiazole intermediate is then coupled with piperidine using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Sulfonylation of thiophene: The final step involves the sulfonylation of the thiophene ring, which can be achieved using sulfonyl chlorides under basic conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted trifluoromethyl derivatives.

Scientific Research Applications

Molecular Formula

  • C : 17
  • H : 14
  • F : 4
  • N : 2
  • O : 3
  • S : 1

Molecular Weight

  • Approximately 402.4 g/mol

Anticancer Activity

Research indicates that compounds similar to 1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases derived from similar structures have shown enhanced potency against human colon cancer cell lines when compared to standard chemotherapeutics like 5-fluorouracil .

Case Study: Cytotoxicity Evaluation

A study evaluated the cytotoxicity of various Mannich bases against multiple cancer cell lines, revealing that certain derivatives exhibited IC50 values lower than 2 μg/mL against MCF-7 breast cancer cells. This suggests potential applications for the compound in developing new anticancer agents .

Antimicrobial Properties

The compound's sulfonamide component is known for its antimicrobial activity. Compounds with similar structures have been reported to possess broad-spectrum antibacterial properties. The incorporation of the oxadiazole ring may enhance this activity due to its ability to interact with microbial enzymes and disrupt cellular processes .

Case Study: Antimicrobial Testing

In a comparative study of various sulfonamide derivatives, compounds with oxadiazole substitutions demonstrated improved efficacy against both Gram-positive and Gram-negative bacteria, indicating the potential for developing new antibiotics based on this scaffold .

Structure-Activity Relationships (SAR)

The design of new drugs often relies on understanding the structure-activity relationships of existing compounds. The unique combination of thiophene and oxadiazole groups in this compound allows for modifications that can lead to enhanced biological activity.

Computational Studies

Recent advancements in computational chemistry have facilitated the prediction of biological activities based on structural modifications. For example, QSAR (Quantitative Structure–Activity Relationship) models have been employed to predict the efficacy of new derivatives based on established compounds like 1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine . These models help in identifying promising candidates for further development.

Potential for Combination Therapies

Given its diverse mechanisms of action, this compound may be synergistically combined with other therapeutic agents to enhance efficacy and reduce resistance in cancer treatments or infections .

Mechanism of Action

The mechanism by which 1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Piperidine Scaffolds
Compound Name Key Substituents Molecular Formula Molar Mass (g/mol) Biological Activity Reference
Target Compound 4-(Trifluoromethyl)phenyl, thiophene-2-sulfonyl C₁₉H₁₇F₃N₃O₃S₂ ~476.48 Not explicitly reported (potential GLP-1R modulation inferred)
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine 3-Bromophenyl, thiophene-2-sulfonyl C₁₇H₁₅BrN₃O₃S₂ 452.35 Unreported activity; structural focus
1-(4-Ethylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine 4-Fluorophenyl, 4-ethylbenzoyl C₂₃H₂₄FN₃O₂ 393.45 Unreported activity; pharmacokinetic studies
Morpholino derivative (GLP-1R PAM) 4-(Trifluoromethyl)phenyl, morpholine C₂₄H₂₅F₃N₄O₂ 482.48 Antidiabetic (GLP-1R positive allosteric modulation)

Key Structural Differences :

  • Compared to the bromophenyl analogue in , the -CF₃ group in the target compound increases electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in proteins .
Functional Group Impact on Pharmacological Properties
  • Thiophene Sulfonyl vs.
  • Oxadiazole vs. Triazole () : The 1,2,4-oxadiazole ring in the target compound offers greater metabolic stability than 1,2,4-triazole derivatives, which are prone to enzymatic oxidation .

Biological Activity

1-(Thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects supported by research findings.

Chemical Structure and Synthesis

The compound features a thiophene ring , a sulfonyl group , a trifluoromethyl group , and an oxadiazole ring . The synthesis typically involves several steps:

  • Formation of the Thiophene Ring : This can be achieved through multicomponent reactions involving sulfur-containing compounds.
  • Introduction of the Sulfonyl Group : Commonly done using thiophenesulfonyl chloride.
  • Construction of the Oxadiazole Ring : Typically formed via cyclization reactions involving hydrazides and carboxylic acid derivatives.

Antimicrobial Properties

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antimicrobial activity. A study highlighted that derivatives of 1,3,4-oxadiazoles showed potent antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .

Antitubercular Activity

A notable study by Dhumal et al. (2016) investigated the antitubercular efficacy of oxadiazole derivatives. The most active compounds demonstrated strong inhibition of Mycobacterium bovis BCG, targeting the enoyl reductase enzyme (InhA), crucial for mycolic acid biosynthesis. This suggests that 1-(thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine could have similar applications in combating tuberculosis .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies have shown that related oxadiazole derivatives exhibit cytotoxic effects against various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances the compound's ability to induce apoptosis in cancer cells .

The proposed mechanisms of action for 1-(thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine include:

  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interacting with cellular receptors to modulate signaling pathways.
  • DNA Interaction : Inducing DNA damage leading to cell cycle arrest and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. typhi, B. subtilis ,
AntitubercularStrong inhibition of M. bovis BCG
AnticancerCytotoxicity against various cancer cell lines
Enzyme InhibitionTargets key metabolic enzymes,

Case Study: Antibacterial Efficacy

In a controlled study, derivatives similar to 1-(thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine were tested for antibacterial properties. Results indicated that certain modifications enhanced activity against resistant bacterial strains, demonstrating the compound's potential as a lead structure for drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(thiophene-2-sulfonyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine?

  • Methodology :

  • Step 1 : Synthesize the oxadiazole core via cyclization of amidoximes with carboxylic acid derivatives. For example, react 4-(trifluoromethyl)benzamide with hydroxylamine to form an amidoxime, followed by coupling with a thioacid derivative .
  • Step 2 : Functionalize the piperidine ring. Use sulfonylation of piperidine with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Step 3 : Couple the oxadiazole and sulfonyl-piperidine moieties via nucleophilic substitution or copper-catalyzed "click" chemistry (e.g., CuI in THF/acetone mixtures) .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm regiochemistry of the oxadiazole and sulfonyl groups. The trifluoromethyl group will appear as a singlet in 19^19F NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z for C19H15F3N3O3S2C_{19}H_{15}F_3N_3O_3S_2: ~466.04) .
  • HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients (UV detection at 254 nm) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data for this compound?

  • Hypothesis Testing :

  • Variability in Assay Conditions : Replicate assays under standardized conditions (e.g., pH, temperature, solvent controls) to isolate confounding variables .
  • Orthogonal Assays : Compare results from enzyme inhibition (e.g., fluorescence-based assays) with cell-based viability assays (e.g., MTT) to distinguish direct vs. indirect effects .
  • Impurity Analysis : Use LC-MS to identify byproducts (e.g., unreacted sulfonyl chloride) that may interfere with bioactivity .

Q. How can computational methods guide SAR studies for the trifluoromethylphenyl-oxadiazole moiety?

  • Methodological Framework :

  • Molecular Docking : Model interactions with target proteins (e.g., kinases) using software like AutoDock Vina. Prioritize substituents that enhance hydrophobic interactions with the trifluoromethyl group .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituting the phenyl ring with electron-withdrawing groups (e.g., nitro, cyano) .
  • In Silico ADMET : Predict metabolic stability (e.g., CYP450 interactions) using tools like SwissADME to optimize lead compounds .

Q. What experimental approaches optimize solubility and stability of this compound in aqueous buffers?

  • Formulation Strategies :

  • Co-Solvent Systems : Test DMSO/PBS mixtures (≤10% DMSO) to balance solubility and biocompatibility .
  • Salt Formation : React the sulfonyl group with sodium bicarbonate to form a water-soluble sodium salt .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .

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